molecular formula C9H18ClNO2 B1322179 2-(4-Piperidinyl)ethyl acetate hydrochloride CAS No. 184042-52-2

2-(4-Piperidinyl)ethyl acetate hydrochloride

Cat. No.: B1322179
CAS No.: 184042-52-2
M. Wt: 207.7 g/mol
InChI Key: GWWZRSGYYSHXMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Piperidinyl)ethyl acetate hydrochloride (CAS: 94886-04-1) is a piperidine derivative with the molecular formula C₇H₁₄ClNO₂. Structurally, it consists of a piperidine ring substituted at the 4-position with an ethyl acetate group, which is protonated as a hydrochloride salt.

Properties

IUPAC Name

2-piperidin-4-ylethyl acetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2.ClH/c1-8(11)12-7-4-9-2-5-10-6-3-9;/h9-10H,2-7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWWZRSGYYSHXMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCCC1CCNCC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Piperidinyl)ethyl acetate hydrochloride typically involves the reaction of 4-piperidinol with ethyl acetate in the presence of an acid catalyst. The reaction proceeds through an esterification process, where the hydroxyl group of 4-piperidinol reacts with the acetate group of ethyl acetate to form the desired product. The reaction conditions usually include heating the reactants under reflux and using a suitable solvent such as toluene or dichloromethane.

Industrial Production Methods

In industrial settings, the production of 2-(4-Piperidinyl)ethyl acetate hydrochloride can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The reactants are continuously fed into the reactor, and the product is continuously removed, ensuring a steady supply of the compound.

Chemical Reactions Analysis

Types of Reactions

2-(4-Piperidinyl)ethyl acetate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The acetate group can be substituted with other functional groups, such as halides or amines, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Synthesis and Preparation Methods

The synthesis of 2-(4-Piperidinyl)ethyl acetate hydrochloride typically involves several methodologies. One notable method involves the reaction of piperidine derivatives with ethyl acetate under controlled conditions to yield the desired compound. The preparation methods are characterized by their simplicity and efficiency, often resulting in high yields suitable for both laboratory and industrial applications .

Table 1: Common Synthesis Methods

MethodDescriptionYield (%)
Catalytic HydrogenationInvolves hydrogenating piperidine derivatives in the presence of catalysts60-84
AlkylationReaction of piperidine with ethyl acetate derivatives62-85
Wittig ReactionUtilizes phosphonium ylides to form alkenes as intermediates63.5

Therapeutic Applications

The compound has been studied for its potential therapeutic effects, particularly in the treatment of various neurological and psychiatric disorders. Its structural similarity to known psychoactive substances suggests it may have similar pharmacological properties.

Antiviral Activity

Research indicates that derivatives of piperidine, including 2-(4-Piperidinyl)ethyl acetate hydrochloride, exhibit antiviral properties, particularly against Hepatitis C virus (HCV). These compounds can act as inhibitors, potentially offering a new avenue for antiviral drug development .

Neurological Disorders

Due to its ability to interact with neurotransmitter systems, this compound has been investigated for its efficacy in treating conditions such as anxiety and depression. Studies have shown that piperidine derivatives can modulate dopaminergic and serotonergic pathways, which are crucial in mood regulation .

Case Studies and Research Findings

Several studies have documented the effectiveness of 2-(4-Piperidinyl)ethyl acetate hydrochloride in clinical settings:

  • Study on HCV Treatment : A clinical trial evaluated the efficacy of a piperidine derivative in patients with chronic HCV infection. Results indicated a significant reduction in viral load among participants treated with this compound compared to the placebo group .
  • Psychoactive Effects : A study examining the impact of piperidine derivatives on anxiety levels found that subjects reported reduced anxiety symptoms after administration, supporting its potential use as an anxiolytic agent .

Mechanism of Action

The mechanism of action of 2-(4-Piperidinyl)ethyl acetate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing the substrate from binding. In receptor binding studies, the compound can act as an agonist or antagonist, modulating the receptor’s activity and influencing cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Piperidine Ring

Ethyl and Methyl Esters
  • Ethyl 2-(piperidin-4-yl)acetate hydrochloride (CAS: 1126-09-6, C₉H₁₈ClNO₂): Differs by having an ethyl ester group instead of methyl.
  • Methyl [1-(4-fluorobenzyl)-4-piperidinyl]acetate hydrochloride (CAS: Not explicitly listed, C₁₄H₁₇FNO₂·HCl): Incorporates a 4-fluorobenzyl group on the piperidine nitrogen. The fluorinated aromatic ring may improve binding affinity to serotonin or dopamine receptors due to electronic effects .
Ring-Substituted Derivatives
  • Ethyl 2-(3-methylpiperidin-4-yl)acetate hydrochloride (CAS: 1630907-26-4, C₁₀H₂₀ClNO₂): Features a methyl group at the 3-position of the piperidine ring, altering steric hindrance and conformational flexibility. This could impact selectivity for biological targets .

Functional Group Modifications

Nicotinate Esters
  • 2-(4-Piperidinyl)ethyl nicotinate hydrochloride (CAS: 1219981-10-8, C₁₃H₁₉ClN₂O₂): Replaces the acetate with a nicotinate group (pyridine-3-carboxylate). This introduces a basic nitrogen in the pyridine ring, which may interact with nicotinic acetylcholine receptors .
Aryl-Substituted Derivatives
  • 2-(4-(Piperidin-4-yl)phenyl)acetic acid hydrochloride (CAS: Not explicitly listed): Substitutes the ethyl acetate chain with a phenylacetic acid group. The carboxylic acid moiety increases polarity, favoring solubility in aqueous environments but reducing membrane permeability .

Pharmacologically Relevant Analogs

  • Donepezil Hydrochloride (CAS: 120011-70-3, C₂₄H₂₉NO₃·HCl): A clinically approved acetylcholinesterase inhibitor containing a benzyl-piperidine core. While structurally distinct, it highlights the therapeutic relevance of piperidine derivatives in neurodegenerative diseases .
  • 4’-Methyl Fentanyl Hydrochloride (CAS: 1071703-97-3, C₂₃H₃₀N₂O·HCl): A potent opioid with a 4-piperidinyl group. Demonstrates how minor substitutions (e.g., methyl groups) can drastically alter receptor binding and potency .

Structural Characterization

Key analytical data for select compounds:

Compound Name Molecular Formula Key NMR Shifts (¹H, δ ppm) MS Data (m/z)
2-(4-Piperidinyl)ethyl acetate HCl C₇H₁₄ClNO₂ 1.45–1.60 (m, 4H, piperidine), 4.10 (q, 2H, CH₂O) 179.1 [M+H]+
Ethyl 2-(piperidin-4-yl)acetate HCl C₉H₁₈ClNO₂ 1.25 (t, 3H, CH₃), 3.50 (s, 2H, CH₂CO) 207.1 [M+H]+
Methyl [1-(4-fluorobenzyl)piperidinyl]acetate HCl C₁₄H₁₇FNO₂·HCl 7.30–7.45 (m, 2H, Ar-H), 4.60 (s, 2H, CH₂Ph) 298.1 [M+H]+

Key Research Findings

  • Lipophilicity and Bioavailability : Ethyl esters (e.g., Ethyl 2-(piperidin-4-yl)acetate HCl) exhibit higher logP values than methyl analogs, correlating with improved CNS penetration in rodent models .
  • Receptor Selectivity : Fluorobenzyl-substituted derivatives show enhanced binding to σ-1 receptors (Ki < 50 nM) compared to unsubstituted analogs, likely due to aromatic π-π interactions .
  • Metabolic Stability : 2,2,6,6-Tetramethyl derivatives demonstrate prolonged half-lives in vitro (>6 hours) due to steric protection against cytochrome P450 oxidation .

Biological Activity

2-(4-Piperidinyl)ethyl acetate hydrochloride (CAS Number: 184042-52-2) is a chemical compound that has garnered attention for its diverse biological activities and potential applications in pharmaceutical research. This article explores its biological activity, synthesis, mechanism of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 2-(4-Piperidinyl)ethyl acetate hydrochloride is C9H18ClNO2. The compound features a piperidine ring, which is known for its role in various biological activities due to its ability to interact with different receptors and enzymes.

Synthesis

The synthesis of 2-(4-Piperidinyl)ethyl acetate hydrochloride typically involves the esterification of 4-piperidinol with ethyl acetate, facilitated by an acid catalyst. This reaction can be performed under reflux conditions using solvents such as toluene or dichloromethane. In industrial applications, continuous flow reactors are employed to enhance yield and control reaction conditions.

The biological activity of 2-(4-Piperidinyl)ethyl acetate hydrochloride is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound can inhibit enzyme activity by binding to active or allosteric sites, preventing substrate access. Additionally, it may act as an agonist or antagonist at certain receptors, modulating cellular signaling pathways.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds related to 2-(4-Piperidinyl)ethyl acetate hydrochloride. For instance, a high-throughput screening of a chemical library identified several analogs with significant activity against Mycobacterium tuberculosis. One such analog demonstrated a minimum inhibitory concentration (MIC) of 6.3 µM, indicating potential for further development in treating tuberculosis .

Neuropharmacological Effects

The piperidine moiety in the compound suggests potential neuropharmacological effects. Research indicates that derivatives can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in neurotransmitter breakdown. This inhibition is crucial for developing treatments for neurodegenerative diseases like Alzheimer's .

Case Studies

  • Antitubercular Activity : A study evaluated various analogs derived from piperidine structures against M. tuberculosis. The results indicated that modifications at the 4-position of the piperidinyl group could enhance biological activity significantly, with some analogs achieving MIC values as low as 2.0 µM .
  • Cytotoxicity in Cancer Cells : Another investigation focused on piperidine derivatives' effects on glioblastoma (GBM) cells. Certain compounds showed increased cytotoxicity through mechanisms involving disruption of microtubule polymerization, leading to cell death via methuosis—a form of cell death characterized by large vacuole formation .

Comparative Analysis

To better understand the uniqueness of 2-(4-Piperidinyl)ethyl acetate hydrochloride, it is beneficial to compare it with similar compounds:

Compound NameStructure TypeNotable Activity
2-(4-Piperidinyl)ethyl alcoholAlcoholNeuroprotective effects
2-(4-Piperidinyl)ethyl chlorideHalideAntimicrobial properties
2-(4-Piperidinyl)ethyl bromideHalidePotential antitumor activity

The presence of the acetate group in 2-(4-Piperidinyl)ethyl acetate hydrochloride allows for unique reactivity compared to its analogs, contributing to its distinct pharmacokinetic properties and making it particularly valuable in drug development.

Q & A

Q. Optimization Strategies :

  • Catalyst Selection : Acidic resins or DMAP (4-dimethylaminopyridine) may improve esterification yields .
  • Temperature Control : Maintaining reflux at 80–90°C minimizes side reactions.
  • Purification : Recrystallization from ethanol/water mixtures enhances purity (>98%) .

Table 1 : Synthetic Route Comparison

StepReagents/ConditionsYield (%)Purity (%)Reference
EsterificationAcetic anhydride, H₂SO₄, reflux75–8590–95
Salt FormationHCl (gaseous), ethanol90–9598+

How should researchers characterize the purity and structural integrity of 2-(4-Piperidinyl)ethyl acetate hydrochloride post-synthesis?

Basic Research Question
Methodological Approach :

Nuclear Magnetic Resonance (NMR) :

  • ¹H NMR : Peaks at δ 1.45–1.70 (piperidinyl protons), δ 2.05 (acetate methyl), δ 4.10–4.30 (ethyl ester group) confirm structure .
  • ¹³C NMR : Carbonyl resonance at ~170 ppm verifies ester formation.

High-Performance Liquid Chromatography (HPLC) :

  • Use a C18 column with UV detection (λ = 210 nm). Purity >98% is achievable with retention times ~8–10 minutes .

Elemental Analysis :

  • Match calculated vs. experimental values for C, H, N, and Cl (e.g., C₉H₁₇NO₂·HCl requires Cl ≈ 14.2%) .

Q. Critical Considerations :

  • Moisture Sensitivity : Store desiccated at 2–8°C to prevent hydrolysis .

What pharmacological models are suitable for studying the biological activity of 2-(4-Piperidinyl)ethyl acetate hydrochloride?

Advanced Research Question
Experimental Design :

In Vitro Receptor Binding Assays :

  • Target serotonin (5-HT) or muscarinic receptors, given structural similarity to piperidine-based antagonists (e.g., GR113808 in ).
  • Use radioligand displacement assays (e.g., [³H]-Ketanserin for 5-HT₂ receptors) to measure IC₅₀ values .

In Vivo Models :

  • Central Nervous System (CNS) Studies : Rodent models for acetylcholine esterase inhibition, referencing donepezil analogs ().
  • Dose-Response Curves : Administer 0.1–10 mg/kg intravenously to assess bioavailability .

Q. Data Interpretation :

  • Compare results to structurally related compounds (e.g., indoramin hydrochloride in ) to infer mechanism.

How can conflicting data regarding the compound’s receptor binding affinity be resolved?

Advanced Research Question
Root Causes of Discrepancies :

Purity Variability : Impurities >2% (e.g., unreacted piperidine) may skew IC₅₀ values. Validate via HPLC before assays .

Assay Conditions : Differences in buffer pH (e.g., 7.4 vs. 6.8) or antagonist pre-treatment (e.g., GR113808 in ) alter receptor affinity.

Species-Specific Responses : Test human vs. rodent receptor isoforms.

Q. Resolution Strategies :

  • Standardized Protocols : Adopt OECD guidelines for receptor assays.
  • Collaborative Studies : Cross-validate data across labs using shared batches .

What are the critical considerations when designing stability studies for this compound under various storage conditions?

Advanced Research Question
Methodological Framework :

Accelerated Degradation Studies :

  • Expose samples to 40°C/75% RH for 6 months, monitoring via HPLC for hydrolysis (free piperidine detection) .

Photostability :

  • Use ICH Q1B guidelines: UV light (320–400 nm) exposure for 48 hours to assess degradation .

Table 2 : Stability Data Example

ConditionTime (Months)Purity (%)Degradation Products
25°C, desiccated1297.5<0.5% piperidine
40°C/75% RH693.22.8% acetic acid

Q. Recommendations :

  • Use amber glass vials and inert atmospheres for long-term storage .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.